molecular formula C17H14FN3O3 B1412723 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester CAS No. 2088942-84-9

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No. B1412723
CAS RN: 2088942-84-9
M. Wt: 327.31 g/mol
InChI Key: ZOJCWBJEOJHTEB-UHFFFAOYSA-N
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Description

“4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .

Scientific Research Applications

Synthesis Techniques and Chemical Stability

  • Studies have explored the synthesis of heterocyclic azo dyes and their pH stability, highlighting the chemical properties that influence the stability and reactivity of similar compounds. These insights are crucial for applications in dye chemistry and material science, where the stability of heterocyclic compounds under various conditions is a key consideration (Wang et al., 2018).

Structural Analysis and Physicochemical Properties

  • Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provides a foundation for understanding the structural and physicochemical properties of complex heterocyclic compounds. These findings are relevant for the development of materials with specific optical or electronic properties, as well as for pharmacological applications where such structures are often found (Tzimopoulos et al., 2010).

Pharmacological Applications

  • The synthesis of carbon-11-labeled CK1 inhibitors for PET radiotracers illustrates the application of complex heterocyclic compounds in the development of diagnostic tools for diseases such as Alzheimer's. This research highlights the potential of such compounds in the synthesis of radiotracers for imaging and diagnostic purposes in neurodegenerative diseases (Gao et al., 2018).

Material Science and Dye Chemistry

  • The development of fluorinated heterocyclic compounds for pharmacological screening is indicative of the broad applicability of such compounds beyond pharmacology, into areas like material science where fluorinated compounds are valued for their unique properties (Binoy et al., 2021).

Novel Synthetic Routes and Chemical Reactivity

  • Research on regioselective fluorination of imidazo[1,2-a]pyridines demonstrates innovative synthetic routes that enhance the reactivity of heterocyclic compounds, paving the way for the development of novel materials and pharmaceuticals (Liu et al., 2015).

Mechanism of Action

properties

IUPAC Name

methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJCWBJEOJHTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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